Chemical Structure, Synthesis, and Pharmacological Utility of (1-(Piperidin-4-yl)indolin-6-yl)methanol: A Technical Whitepaper
Chemical Structure, Synthesis, and Pharmacological Utility of (1-(Piperidin-4-yl)indolin-6-yl)methanol: A Technical Whitepaper
Executive Summary
In modern drug discovery, the transition from "flat" aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS: 2098004-39-6) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm[1]. By fusing a basic piperidine ring with a rigidified indoline core and a polar hydroxymethyl handle, this scaffold provides medicinal chemists with precise vectors for targeting complex protein binding sites, such as kinase hinge regions and G-protein coupled receptor (GPCR) allosteric pockets.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a self-validating synthetic methodology designed for high-yield laboratory generation.
Physicochemical Profiling & Structural Analysis
The structural architecture of (1-(Piperidin-4-yl)indolin-6-yl)methanol is meticulously balanced for ligand efficiency.
-
The Piperidine Ring: Adopts a thermodynamically stable chair conformation. The secondary amine (when deprotected) is highly basic (pKa ~10.5), ensuring it is protonated at physiological pH. This enables critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target proteins.
-
The Indoline Core: Unlike fully aromatic indole rings, the indoline core is partially saturated (sp3 hybridized at C2 and C3). This breaks planarity, increasing the molecule's overall
fraction, which correlates strongly with improved aqueous solubility and reduced off-target toxicity. -
The Hydroxymethyl Group (-CH₂OH): Positioned at C6, this group acts as a dual hydrogen-bond donor and acceptor. In kinase inhibitor design, C6-substituents on indoline/indole cores frequently project into the solvent-exposed channel, allowing for pharmacokinetic tuning without disrupting the primary binding motif[2].
Quantitative Data Summary
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₄H₂₀N₂O[3] | Defines the exact atomic composition. |
| Molecular Weight | 232.33 g/mol | Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for further elaboration. |
| Monoisotopic Mass | 232.15756 Da[3] | Crucial metric for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 2 (Piperidine NH, Hydroxyl OH) | Facilitates strong, directional interactions with target protein polar residues. |
| H-Bond Acceptors | 2 (Hydroxyl O, Piperidine N) | Enhances aqueous solubility and target binding affinity. |
| Fraction sp3 ( | ~0.64 | High sp3 character improves solubility and reduces promiscuous protein binding. |
Pharmacological Utility & Scaffold Applications
Compounds sharing the 1-(piperidin-4-yl)indoline scaffold have been extensively utilized in the design of potent therapeutics. For instance, structurally related 4-bicyclic heteroaryl-piperidine derivatives have been successfully developed as orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors[4]. Furthermore, functionalized indoline and indole derivatives are critical pharmacophores in the development of Bruton's tyrosine kinase (Btk) inhibitors, which are pivotal in treating B-cell malignancies and autoimmune diseases[2].
The logic behind these applications is mapped in the pharmacophore diagram below.
Fig 1: Pharmacophore mapping and target interaction logic for the compound.
Synthetic Methodology: A Self-Validating Protocol
To synthesize (1-(Piperidin-4-yl)indolin-6-yl)methanol efficiently, we employ a three-phase protocol. The experimental choices below are grounded in chemical causality to prevent over-reduction and ensure high purity without relying heavily on tedious chromatography.
Phase 1: Reductive Amination
Objective: Couple methyl indoline-6-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate.
-
Procedure: Dissolve methyl indoline-6-carboxylate (1.0 eq) and the Boc-protected piperidone (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq), followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 12 hours.
-
Causality: The indoline nitrogen is weakly nucleophilic due to partial conjugation with the benzene ring. Acetic acid acts as a mild catalyst to accelerate iminium ion formation. NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is stable in weakly acidic media and selectively reduces the iminium ion without reducing the starting ketone.
Phase 2: Ester Reduction
Objective: Reduce the C6-methyl ester to a primary alcohol.
-
Procedure: Isolate the intermediate from Phase 1 and dissolve in anhydrous THF. Cool to 0 °C. Slowly add Lithium borohydride (LiBH₄) (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water.
-
Causality: LiBH₄ is a highly selective, mild reducing agent. It is strong enough to reduce the ester to a primary alcohol but mild enough to leave the Boc protecting group and the indoline core completely intact. Using harsher reagents like LiAlH₄ risks unwanted side reactions.
Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final basic amine.
-
Procedure: Dissolve the intermediate from Phase 2 in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours. The product will precipitate out of the solution. Filter and wash with cold diethyl ether.
-
Causality: Anhydrous acidic conditions cleanly cleave the Boc group. Because the byproducts (isobutylene and CO₂) are gases, the reaction is driven to absolute completion. The final product precipitates as a hydrochloride salt, providing a self-purifying step that eliminates the need for reverse-phase HPLC.
Fig 2: Step-by-step synthetic workflow for (1-(Piperidin-4-yl)indolin-6-yl)methanol.
Analytical Characterization (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the material must be validated through an orthogonal analytical workflow:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the mass. The expected
peak must appear at m/z 233.16 . The absence of a peak at m/z 333 (indicating incomplete Boc deprotection) confirms the success of Phase 3. -
¹H NMR (Proton Nuclear Magnetic Resonance, DMSO-d6): Validates the structural connectivity.
-
The hydroxymethyl protons (-CH₂OH) will appear as a distinct doublet (due to coupling with the adjacent OH proton) around 4.4 ppm.
-
The indoline core will show characteristic aliphatic multiplets at 2.8–3.4 ppm, confirming that the indoline ring was not inadvertently oxidized to an indole during the synthesis.
-
References
-
[1] Title: Lifechemicals Shop: CAS: 2098004-39-6 Source: lifechemicals.com URL:
-
[2] Title: US20160115126A1 - Indole carboxamide compounds - Google Patents Source: google.com URL:
-
[4] Title: 6-fluoro-1-(piperidin-4-yl)indoline | 214614-91-2 - 摩熵化学 Source: molaid.com URL:
-
[3] Title: C14H20N2O - Explore - PubChemLite Source: uni.lu URL:
